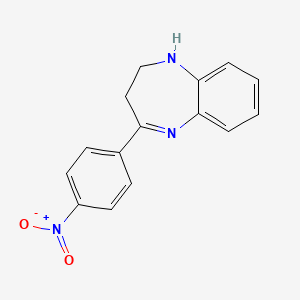

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Übersicht

Beschreibung

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. The presence of the nitrophenyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor and 4-nitrophenyl derivatives.

Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet the required standards for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzodiazepines are widely recognized for their psychoactive effects, primarily as anxiolytics, sedatives, and muscle relaxants. The specific compound 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has shown promise in several areas:

1. Anxiolytic and Sedative Effects

Research indicates that compounds structurally related to benzodiazepines exhibit significant anxiolytic properties. The nitrophenyl substitution in this compound may enhance its interaction with GABA receptors, potentially leading to improved efficacy in anxiety management .

2. Anticonvulsant Properties

Benzodiazepines are also used to treat epilepsy. The structural modifications in this compound may contribute to its anticonvulsant activity. Studies have suggested that the introduction of nitro groups can influence the pharmacodynamics of these compounds .

3. Antitumor Activity

Some benzodiazepines have been investigated for their potential antitumor effects. Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further exploration in cancer therapy .

Materials Science Applications

The unique structural properties of this compound allow for its use in materials science:

1. Organic Photovoltaics

Due to its electronic properties, this compound can be utilized in organic photovoltaic devices. Its ability to form stable films can enhance the efficiency of solar cells by improving charge transport mechanisms .

2. Sensor Technology

The nitrophenyl group can impart sensitivity to chemical sensors designed for detecting specific analytes. The interactions between the sensor surface and target molecules can be optimized by modifying the benzodiazepine structure .

Case Studies

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical interactions, influencing the compound’s overall activity. The benzodiazepine core typically interacts with the central nervous system, modulating neurotransmitter activity and producing effects such as sedation and anxiolysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-nitrophenyl acetate

- 4-nitrophenyl formate

- 4-nitrophenyl phosphate

Uniqueness

Compared to other similar compounds, 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine stands out due to its combined benzodiazepine and nitrophenyl functionalities. This dual nature provides a unique set of chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

The compound 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is widely recognized for its psychoactive properties and therapeutic applications. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Molecular Formula

- Chemical Formula : C22H19N3O3

- Molecular Weight : 373.41 g/mol

Structural Characteristics

The compound features a seven-membered ring that adopts a boat conformation, characterized by a complex three-dimensional framework generated through various hydrogen bonds. These interactions contribute to the stability and biological activity of the compound .

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This modulation enhances inhibitory neurotransmission, leading to anxiolytic, sedative, hypnotic, and muscle relaxant effects .

Pharmacological Effects

Research has indicated that compounds similar to this compound demonstrate a variety of biological activities:

- Anxiolytic Activity : Compounds in this class are known to reduce anxiety levels in both animal models and clinical settings.

- Anticonvulsant Properties : Benzodiazepines are effective in managing seizures due to their GABAergic activity.

- Sedative Effects : These compounds can induce sedation, making them useful in pre-anesthetic protocols.

Case Studies and Research Findings

- Study on Anxiolytic Effects : A study reported that derivatives of benzodiazepines exhibited significant anxiolytic effects in rodent models. The mechanism was attributed to enhanced GABA receptor activity, leading to increased chloride ion influx and neuronal hyperpolarization .

- Anticonvulsant Efficacy : Another research highlighted the anticonvulsant properties of benzodiazepine derivatives in models of epilepsy. The compounds effectively reduced seizure frequency and duration through GABA receptor modulation .

- Sedative Properties : Clinical trials have shown that benzodiazepines can effectively reduce pre-operative anxiety when administered prior to surgical procedures, demonstrating their sedative efficacy .

Toxicological Profile

The safety profile of this compound has been assessed alongside other benzodiazepine derivatives. While generally safe at therapeutic doses, concerns regarding dependence and withdrawal symptoms are noted with prolonged use .

Comparative Analysis of Biological Activity

| Activity Type | Effectiveness (in vitro/in vivo) | Mechanism |

|---|---|---|

| Anxiolytic | High (Rodent models) | GABA receptor enhancement |

| Anticonvulsant | Moderate (Clinical studies) | Increased GABAergic transmission |

| Sedative | High (Clinical trials) | CNS depression via GABA modulation |

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUPHOSGXGGISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378032 | |

| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283610-70-8 | |

| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine?

A1: The research paper primarily highlights the three-dimensional structure of this compound, shaped by intermolecular interactions. Specifically:

- Conformation: The seven-membered ring within the molecule adopts a boat conformation. []

- Hydrogen Bonding: The crystal structure is stabilized by two types of hydrogen bonds:

- Framework: These hydrogen bonds link the molecules into a complex three-dimensional framework. Each hydrogen bond type contributes to forming one-dimensional substructures, and combinations of different hydrogen bond types create additional one-dimensional substructures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.